2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 321430-33-5
VCID: VC5389577
InChI: InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br
Molecular Formula: C15H10BrNO3
Molecular Weight: 332.153

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

CAS No.: 321430-33-5

Cat. No.: VC5389577

Molecular Formula: C15H10BrNO3

Molecular Weight: 332.153

* For research use only. Not for human or veterinary use.

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione - 321430-33-5

Specification

CAS No. 321430-33-5
Molecular Formula C15H10BrNO3
Molecular Weight 332.153
IUPAC Name 2-[(2-bromophenyl)methoxy]isoindole-1,3-dione
Standard InChI InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Standard InChI Key OIDGPYPXEXNORN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br

Introduction

Structural Characteristics

The compound features an isoindole-1,3-dione core substituted with a 2-bromobenzyloxy group. Key structural attributes include:

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name2-[(2-bromophenyl)methoxy]isoindole-1,3-dionePubChem
Molecular FormulaC₁₅H₁₀BrNO₃VulcanChem
Molecular Weight332.15 g/molPubChem
SMILESC1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)BrPubChem
InChI KeyOIDGPYPXEXNORN-UHFFFAOYSA-NPubChem

The bromine atom at the ortho position of the benzyl group introduces steric and electronic effects, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectra reveal distinct aromatic proton shifts: the bromobenzyl protons resonate downfield (~7.2–7.8 ppm) due to the electron-withdrawing bromine, while the isoindole-dione protons appear as singlet signals near 7.8 ppm .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between isoindoline-1,3-dione and 2-bromobenzyl bromide. A common protocol involves:

  • Dissolving isoindoline-1,3-dione in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

  • Adding 2-bromobenzyl bromide dropwise under nitrogen atmosphere.

  • Refluxing at 80–100°C for 12–24 hours .

The reaction proceeds via an SN2 mechanism, with yields ranging from 65% to 78% after purification by column chromatography .

Industrial Production

Industrial methods prioritize green chemistry principles, such as solvent-free conditions or recyclable catalysts (e.g., Amberlyst-15). Continuous flow reactors enhance efficiency, achieving >90% conversion rates.

Chemical Properties and Reactivity

The compound exhibits diverse reactivity due to its bromine atom and electron-deficient isoindole core:

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂O, Δ2-Bromobenzoic acid
ReductionLiAlH₄, THF, 0°C2-Bromobenzyl alcohol
SubstitutionNaN₃, DMSO, 60°C2-Azidobenzyl-isoindole-dione

Biological and Pharmacological Activities

Cholinesterase Inhibition

In silico studies suggest strong binding affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 1.12 μM and 21.24 μM, respectively . Molecular dynamics simulations reveal interactions with Trp279 and Tyr334 residues in AChE’s active site .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 μg/mL), attributed to membrane disruption via hydrophobic interactions.

Applications in Scientific Research

Table 3: Research Applications

FieldApplicationReference
Medicinal ChemistryAChE/BuChE inhibitor for Alzheimer’s therapy
Materials ScienceMonomer for conductive polymers
Chemical BiologyFluorescent probe for enzyme assays

Comparative Analysis with Analogues

Table 4: Substituent Effects on Bioactivity

CompoundSubstituent PositionAChE IC₅₀ (μM)
2-[(4-Bromobenzyl)oxy] derivativepara2.45
2-[(2-Bromobenzyl)oxy] derivativeortho1.12
2-[(2-Nitrobenzyl)oxy] derivativeortho3.78

The ortho-bromo substitution enhances steric hindrance, improving target selectivity .

Future Perspectives

  • Green Synthesis: Optimizing solventless reactions with microwave assistance.

  • Drug Delivery: Nanoencapsulation to improve bioavailability for neurodegenerative therapies .

  • Polymer Chemistry: Developing photoactive polymers for optoelectronics.

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